Dasatinib-d4 vs. Dasatinib-d8: Isotopic Purity and Mass Shift for Optimized LC-MS/MS Quantitation
Dasatinib-d4 provides a +4 Da mass shift from the unlabeled analyte (dasatinib), while dasatinib-d8 provides a +8 Da shift . The optimal mass shift for a SIL internal standard is typically 3-5 Da to minimize isotopic cross-talk and to avoid potential co-elution with other metabolites or endogenous compounds [1]. Dasatinib-d4's mass shift falls within this ideal range, whereas dasatinib-d8 may be more prone to isotopic interference in complex matrices [2].
| Evidence Dimension | Mass shift relative to analyte |
|---|---|
| Target Compound Data | +4 Da |
| Comparator Or Baseline | Dasatinib-d8 (+8 Da) |
| Quantified Difference | Dasatinib-d4 provides a 4 Da smaller shift than dasatinib-d8, which may reduce isotopic cross-talk risk. |
| Conditions | LC-MS/MS analysis in biological matrices |
Why This Matters
A +4 Da mass shift is often preferred for SIL internal standards as it minimizes isotopic interference while maintaining chromatographic similarity, ensuring more accurate quantitation in complex samples.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790 View Source
- [2] Bouchet S, et al. Simultaneous determination of nine tyrosine kinase inhibitors by 96-well solid-phase extraction and ultra performance LC/MS-MS. Clin Chim Acta. 2011;412(11-12):1060-1067. View Source
